Cas no 86522-86-3 (2,4-Dichloro-5-fluorotoluene)

2,4-Dichloro-5-fluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-5-fluorotoluene
- 3-fluoro-4,6-dichlorotoluene
- SCHEMBL7550920
- 1,5-dichloro-2-fluoro-4-methylbenzene
- 1,5-dichloro-2-fluoro-4-methyl-benzene
- JXWCOCIEGOAZOG-UHFFFAOYSA-N
- AKOS006292826
- BP-11132
- 86522-86-3
- DTXSID20374179
- MFCD06246852
- CS-0456520
- Benzene, 1,5-dichloro-2-fluoro-4-methyl-
- G85818
-
- MDL: MFCD06246852
- インチ: InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
- InChIKey: JXWCOCIEGOAZOG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1Cl)Cl)F
計算された属性
- せいみつぶんしりょう: 177.9752337g/mol
- どういたいしつりょう: 177.9752337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 0Ų
2,4-Dichloro-5-fluorotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006422-500mg |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 97% | 500mg |
$847.60 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527187-2g |
1,5-Dichloro-2-fluoro-4-methylbenzene |
86522-86-3 | 98% | 2g |
¥991.00 | 2024-04-28 | |
1PlusChem | 1P004Q9D-25g |
Benzene, 1,5-dichloro-2-fluoro-4-methyl- |
86522-86-3 | 97 | 25g |
$155.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 5g |
389.0CNY | 2021-07-13 | ||
Alichem | A010006422-1g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 97% | 1g |
$1504.90 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 5g |
389CNY | 2021-05-08 | ||
A2B Chem LLC | AC19857-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 95% | 5g |
$532.00 | 2024-04-19 | |
A2B Chem LLC | AC19857-250mg |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 95% | 250mg |
$63.00 | 2024-04-19 | |
A2B Chem LLC | AC19857-25g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 25g |
$161.00 | 2023-12-29 | ||
1PlusChem | 1P004Q9D-5g |
Benzene, 1,5-dichloro-2-fluoro-4-methyl- |
86522-86-3 | 95% | 5g |
$566.00 | 2025-02-21 |
2,4-Dichloro-5-fluorotoluene 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
2,4-Dichloro-5-fluorotolueneに関する追加情報
Professional Introduction to 2,4-Dichloro-5-fluorotoluene (CAS No. 86522-86-3)
2,4-Dichloro-5-fluorotoluene, with the chemical formula C₇H₅Cl₂F, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 86522-86-3, has garnered attention due to its versatile applications in the synthesis of various agrochemicals and pharmaceuticals. The presence of both chlorine and fluorine substituents makes it a valuable building block for further chemical modifications, enabling the creation of complex molecular structures with tailored properties.
The chemical structure of 2,4-Dichloro-5-fluorotoluene consists of a toluene core substituted with two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position. This arrangement imparts unique reactivity patterns that are exploited in synthetic chemistry. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This characteristic is particularly useful in the development of novel compounds where specific functional groups need to be introduced.
In recent years, 2,4-Dichloro-5-fluorotoluene has been extensively studied for its role in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise in various therapeutic areas, including oncology, anti-inflammatory agents, and central nervous system (CNS) drugs. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This has led to increased interest in using 2,4-Dichloro-5-fluorotoluene as a precursor in medicinal chemistry.
One of the most notable applications of 2,4-Dichloro-5-fluorotoluene is in the synthesis of fluorinated aromatic compounds, which are increasingly important in modern drug design. Fluorinated molecules often exhibit improved pharmacokinetic properties, such as better bioavailability and longer half-lives. For instance, studies have demonstrated that derivatives of 2,4-Dichloro-5-fluorotoluene can be used to develop kinase inhibitors, which are critical in targeted cancer therapies. The chlorine substituents facilitate further functionalization through cross-coupling reactions like Suzuki-Miyaura coupling, allowing for the introduction of diverse pharmacophores.
The agrochemical industry also benefits significantly from 2,4-Dichloro-5-fluorotoluene. Its derivatives serve as key intermediates in the production of herbicides and pesticides. The combination of chlorine and fluorine atoms enhances the bioactivity of these compounds, making them more effective against a wide range of pests and weeds. Recent research has highlighted the development of novel agrochemicals based on fluorinated aromatic structures derived from CAS No. 86522-86-3, which offer improved environmental safety profiles compared to traditional chlorinated pesticides.
Synthetic methodologies involving 2,4-Dichloro-5-fluorotoluene have seen considerable advancements due to its reactivity profile. Transition metal-catalyzed reactions are particularly noteworthy, as they allow for precise control over functional group transformations. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various aryl groups into the molecule, expanding its synthetic utility. These techniques are essential for constructing complex scaffolds that mimic natural products or designed heterocyclic systems.
The role of computational chemistry in optimizing synthetic routes for 2,4-Dichloro-5-fluorotoluene derivatives cannot be overstated. Molecular modeling and density functional theory (DFT) calculations help predict reaction outcomes and optimize reaction conditions. This approach has led to more efficient synthetic strategies that minimize waste and reduce costs. Additionally, green chemistry principles are being integrated into these processes to ensure sustainability. For instance, solvent-free reactions and catalytic methods are being explored to reduce environmental impact.
In conclusion, 2,4-Dichloro-5-fluorotoluene (CAS No. 86522-86-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it an indispensable intermediate in organic synthesis. As research continues to uncover new methodologies and applications for this compound, its importance in drug discovery and industrial chemistry is likely to grow further.
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